![molecular formula C22H35N3O3 B14786969 benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring, and a carbamate functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate can be achieved through a multi-step process involving the following key steps:
-
Formation of the Benzyl Carbamate Intermediate
Reactants: Benzyl alcohol and isocyanate.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
-
Cyclohexylamine Derivative Formation
Reactants: Cyclohexylamine and 2-amino-3-methylbutanoic acid.
Conditions: The reaction is conducted under reflux conditions in a suitable solvent like ethanol.
Catalysts: Acid catalysts such as hydrochloric acid can be used to promote the reaction.
-
Coupling Reaction
Reactants: The benzyl carbamate intermediate and the cyclohexylamine derivative.
Conditions: The coupling reaction is performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) at room temperature.
Catalysts: N,N-Diisopropylethylamine (DIPEA) can be used to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous medium at elevated temperatures.
Products: Oxidized derivatives of the compound, such as hydroxylated or carboxylated products.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Products: Reduced forms of the compound, such as amines or alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Performed under anhydrous conditions at room temperature.
Products: Substituted derivatives, such as halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Thionyl chloride, phosphorus tribromide.
Solvents: Ethanol, tetrahydrofuran, dichloromethane.
Catalysts: Triethylamine, hydrochloric acid, N,N-Diisopropylethylamine.
Scientific Research Applications
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of novel biomolecules with therapeutic potential.
-
Medicine
- Explored for its potential as a drug candidate for treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-methylcarbamate: Similar structure but with a methyl group instead of a propan-2-yl group.
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-butylcarbamate: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H35N3O3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C22H35N3O3/c1-15(2)20(23)21(26)24-18-10-12-19(13-11-18)25(16(3)4)22(27)28-14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,23H2,1-4H3,(H,24,26) |
InChI Key |
WOHFPTHUTMULHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate](/img/structure/B14786893.png)
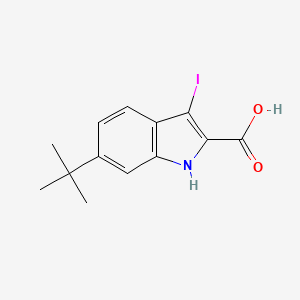
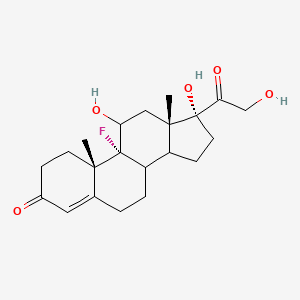
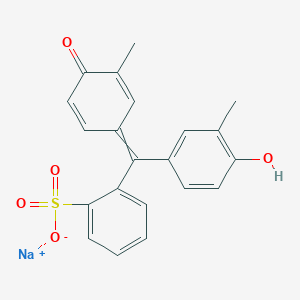
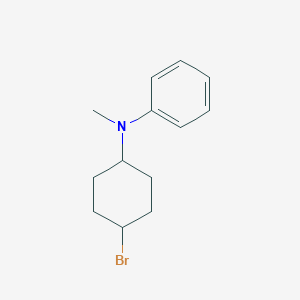

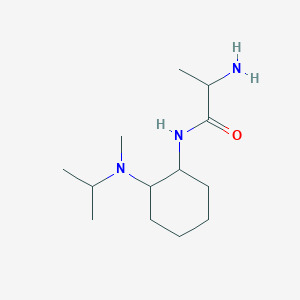
![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
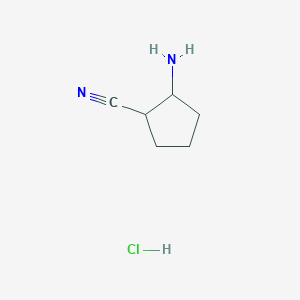
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
